molecular formula C16H15NO3 B12582888 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide CAS No. 647018-31-3

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide

Cat. No.: B12582888
CAS No.: 647018-31-3
M. Wt: 269.29 g/mol
InChI Key: GVMGXDFDEKSYPA-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzamides, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxo-2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(2-oxo-2-phenylethyl)benzamide.

    Reduction: Formation of 2-methoxy-N-(2-hydroxy-2-phenylethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Oxo-2-phenylacetyl)benzamide: Similar structure but lacks the methoxy group.

    2-Methoxy-N-(2-oxo-2-phenylethyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide group.

Uniqueness

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

647018-31-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-methoxy-N-phenacylbenzamide

InChI

InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)

InChI Key

GVMGXDFDEKSYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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